molecular formula C10H20N2O2 B1374053 Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1341697-78-6

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B1374053
CAS No.: 1341697-78-6
M. Wt: 200.28 g/mol
InChI Key: GVAZRAUSCFPBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethyl ester group and an aminoethyl substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-aminoethanol to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-piperidinecarboxylate
  • 1-Carbethoxy-4-aminopiperidine
  • 4-Aminopiperidine-1-carboxylate

Uniqueness

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

ethyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAZRAUSCFPBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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